![molecular formula C15H6Br8Cl2O2 B14632936 1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) CAS No. 52658-24-9](/img/structure/B14632936.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) is a complex organic compound characterized by its unique structure, which includes multiple bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, which involves the reaction of 1,3-dibromopropane with 2,3,4,5-tetrabromo-6-chlorophenol in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen exchange reactions can produce iodinated derivatives, while oxidation can lead to the formation of quinones.
Applications De Recherche Scientifique
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) has several scientific research applications:
Materials Science: It is used in the synthesis of flame retardants and polymer additives due to its high bromine content.
Environmental Chemistry: The compound is studied for its potential use in the removal of heavy metals from wastewater.
Biological Research: It is investigated for its potential antimicrobial properties and its effects on various biological systems.
Mécanisme D'action
The mechanism by which 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the biological or chemical system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,3-Propane-diyl)bis(2,3,4,5-tetrabromo-6-chlorobenzene): A closely related compound with similar properties and applications.
1,1’-(1,3-Propane-diyl)bis(2,3,4,5-tetrabromo-6-fluorobenzene): Another similar compound where chlorine is replaced with fluorine, affecting its reactivity and applications.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and environmental chemistry.
Propriétés
Numéro CAS |
52658-24-9 |
|---|---|
Formule moléculaire |
C15H6Br8Cl2O2 |
Poids moléculaire |
928.3 g/mol |
Nom IUPAC |
1,2,3,4-tetrabromo-5-chloro-6-[3-(2,3,4,5-tetrabromo-6-chlorophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H6Br8Cl2O2/c16-4-6(18)10(22)14(12(24)8(4)20)26-2-1-3-27-15-11(23)7(19)5(17)9(21)13(15)25/h1-3H2 |
Clé InChI |
ZQWLAWFCZIJAKF-UHFFFAOYSA-N |
SMILES canonique |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Cl)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


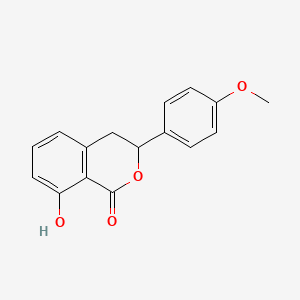

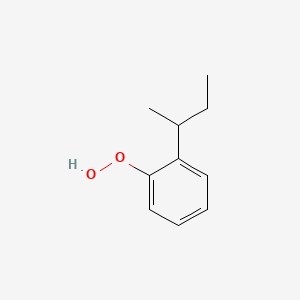



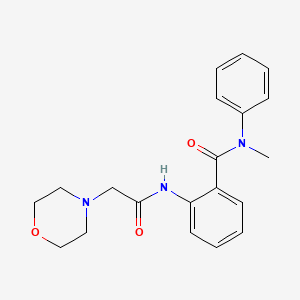


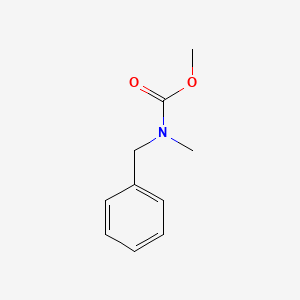
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
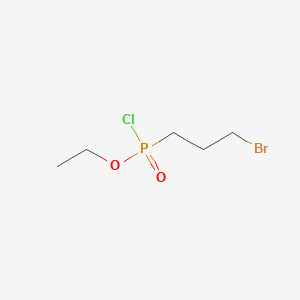
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
